molecular formula C12H9N3O B174581 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one CAS No. 10189-78-3

6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one

Cat. No. B174581
CAS RN: 10189-78-3
M. Wt: 211.22 g/mol
InChI Key: SFRAVXBSPHJEBZ-UHFFFAOYSA-N
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Description

6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is an organic compound with the molecular formula C12H9N3O . It has a molecular weight of 211.22 . This compound belongs to the class of organic compounds known as alkyldiarylamines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9N3O/c16-12-8-4-3-7-13-11(8)14-9-5-1-2-6-10(9)15-12/h1-7H, (H,13,14) (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.22 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is a basic intermediate in preparing derivatives with significant biological activities. It is synthesized from isatoic anhydride and anhydro ornithine, undergoing transformations to form various derivatives with potential biological importance (Oklobdžija et al., 1983).

Pharmacological Profile

  • Pirenzepine, a derivative of this compound, was selected for broad clinical investigations due to its outstanding pharmacological profile, particularly in ulcer therapy. It is distinct in its lack of central activity, unlike other psychotropic tricyclic compounds (Eberlein et al., 1977).

Antiviral Research

  • Derivatives of this compound were found to inhibit HIV-1 reverse transcriptase, with variations in the structure affecting activity levels. These derivatives show potential as non-nucleoside inhibitors of HIV-1 RT (Klunder et al., 1992).

Muscarinic Receptor Antagonists

  • Certain derivatives, particularly those containing the succinamide skeleton, have been synthesized and evaluated for their muscarinic receptor binding affinities. These compounds showed potent and selective antagonistic activities, particularly for M2 muscarinic receptors (Watanabe et al., 1997).

Novel Fused 1,5-Benzodiazepines

  • This compound was used in the synthesis of new fused 1,5-benzodiazepines, contributing to the development of compounds with different heterocyclic moieties and potential therapeutic applications (Khodairy, 2005).

properties

IUPAC Name

6,11-dihydropyrido[3,2-c][1,5]benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8-4-3-7-13-11(8)14-9-5-1-2-6-10(9)15-12/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRAVXBSPHJEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=CC=N3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144315
Record name 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one

CAS RN

10189-78-3
Record name 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010189783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Reactant of Route 5
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Reactant of Route 6
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one

Citations

For This Compound
2
Citations
F Novelli, A Sparatore, B Tasso, F Sparatore - Bioorganic & medicinal …, 1999 - Elsevier
Quinolizidinyl derivatives of the tricyclic systems characterizing pirenzepine and nuvenzepine, were prepared and tested as ligands for muscarinic M 1 , M 2 and M 3 receptors; 5,11-…
Number of citations: 26 www.sciencedirect.com
E Barocelli, V Ballabeni, M Chiavarini, E Molina… - European journal of …, 1994 - Elsevier
The new pirenzepine analogue DF 545 has been tested for its muscarinic M 1 and M 3 receptor antagonist properties in guinea-pig longitudinal muscle-myenteric plexus preparations. …
Number of citations: 11 www.sciencedirect.com

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